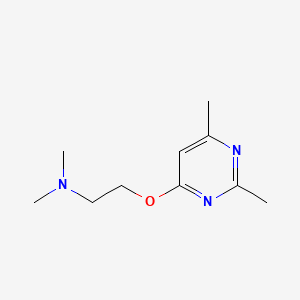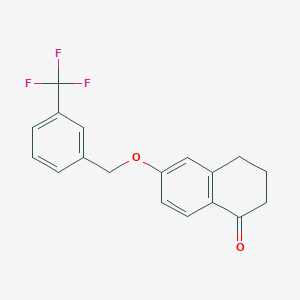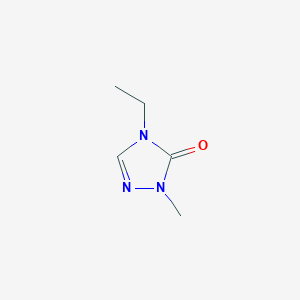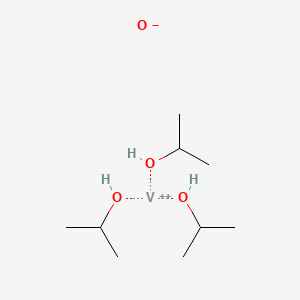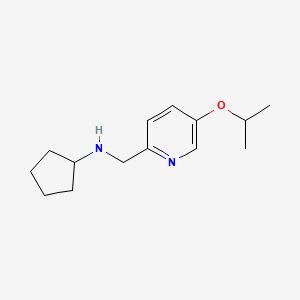
N-((5-Isopropoxypyridin-2-yl)methyl)cyclopentanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-Isopropoxypyridin-2-yl)methyl)cyclopentanamine: is a chemical compound with the molecular formula C14H22N2O It is characterized by the presence of a cyclopentanamine group attached to a pyridine ring substituted with an isopropoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-Isopropoxypyridin-2-yl)methyl)cyclopentanamine typically involves the reaction of 5-isopropoxypyridine-2-carbaldehyde with cyclopentylamine. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then purified through techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and yield. Safety measures and environmental considerations would also be integral to the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions: N-((5-Isopropoxypyridin-2-yl)methyl)cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the cyclopentanamine moiety are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amines with altered substituents.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N-((5-Isopropoxypyridin-2-yl)methyl)cyclopentanamine is used as a building block for the synthesis of more complex molecules. It can be employed in the development of new materials, catalysts, and ligands for various chemical reactions .
Biology: The compound may have potential applications in biological research, particularly in the study of enzyme inhibitors or receptor ligands. Its structural features make it a candidate for exploring interactions with biological macromolecules.
Medicine: In medicine, this compound could be investigated for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific pathways or receptors.
Industry: Industrially, the compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility in chemical reactions makes it valuable for various industrial applications.
Mecanismo De Acción
The mechanism of action of N-((5-Isopropoxypyridin-2-yl)methyl)cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to downstream effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
- N-((5-Methoxypyridin-2-yl)methyl)cyclopentanamine
- N-((5-Ethoxypyridin-2-yl)methyl)cyclopentanamine
- N-((5-Propoxypyridin-2-yl)methyl)cyclopentanamine
Uniqueness: N-((5-Isopropoxypyridin-2-yl)methyl)cyclopentanamine is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and interactions with biological targets. This structural feature may confer specific properties that differentiate it from other similar compounds, making it valuable for certain applications .
Propiedades
Fórmula molecular |
C14H22N2O |
|---|---|
Peso molecular |
234.34 g/mol |
Nombre IUPAC |
N-[(5-propan-2-yloxypyridin-2-yl)methyl]cyclopentanamine |
InChI |
InChI=1S/C14H22N2O/c1-11(2)17-14-8-7-13(16-10-14)9-15-12-5-3-4-6-12/h7-8,10-12,15H,3-6,9H2,1-2H3 |
Clave InChI |
VFIOJNQPJGNBFH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CN=C(C=C1)CNC2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


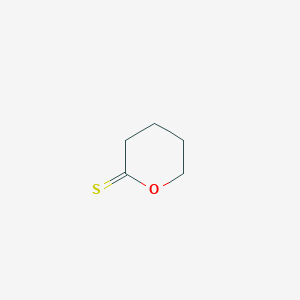
![Spiro[2.2]pentane-1,4-diamine](/img/structure/B13100871.png)
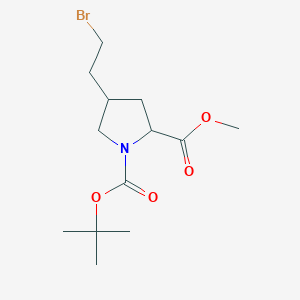
![Furo[2,3-d]pyridazine-2-carbaldehyde](/img/structure/B13100889.png)
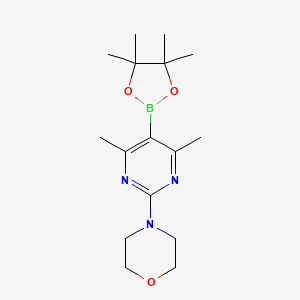

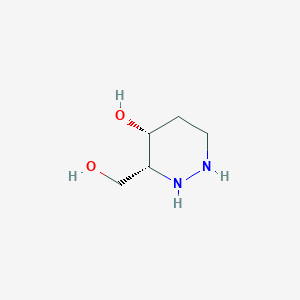
![3,7-Dibromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13100913.png)
